molecular formula C7H15NNaO10S2 B1512688 Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate CAS No. 900186-74-5

Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate

Cat. No.: B1512688
CAS No.: 900186-74-5
M. Wt: 360.3 g/mol
InChI Key: RNERIFONSVUNOA-UHFFFAOYSA-N
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Description

Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate is a chemical compound with the molecular formula C7H11NO8S2Na2 It is a sodium salt of a nitro-substituted heptane disulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate typically involves the nitration of a suitable precursor followed by sulfonation and neutralization steps. The nitration process requires careful control of reaction conditions to ensure the selective introduction of the nitro group at the desired position on the heptane ring.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions involving large-scale reactors and purification systems. The process ensures high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of different functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate is used as a reagent in organic synthesis and analytical chemistry. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is utilized in studies involving enzyme inhibition and molecular biology. Its unique structure allows it to interact with specific biological targets, making it a valuable tool for understanding biological processes.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate exerts its effects involves its interaction with specific molecular targets. The nitro group and sulfonic acid groups play a crucial role in its reactivity and binding affinity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate: is structurally similar to other nitro-substituted heptane derivatives and sulfonic acids.

Uniqueness: What sets this compound apart from its counterparts is its specific arrangement of hydroxyl, nitro, and sulfonic acid groups. This unique structure imparts distinct chemical and biological properties, making it suitable for specialized applications.

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Properties

CAS No.

900186-74-5

Molecular Formula

C7H15NNaO10S2

Molecular Weight

360.3 g/mol

IUPAC Name

disodium;1,7-dihydroxy-4-nitroheptane-1,7-disulfonate

InChI

InChI=1S/C7H15NO10S2.Na/c9-6(19(13,14)15)3-1-5(8(11)12)2-4-7(10)20(16,17)18;/h5-7,9-10H,1-4H2,(H,13,14,15)(H,16,17,18);

InChI Key

RNERIFONSVUNOA-UHFFFAOYSA-N

SMILES

C(CC(O)S(=O)(=O)[O-])C(CCC(O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+]

Canonical SMILES

C(CC(O)S(=O)(=O)O)C(CCC(O)S(=O)(=O)O)[N+](=O)[O-].[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate
Reactant of Route 2
Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate
Reactant of Route 3
Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate
Reactant of Route 4
Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate
Reactant of Route 5
Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate
Reactant of Route 6
Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate

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